

Application Note: A Validated HPLC-UV Method for the Quantification of Tetrahydroamentoflavone

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Compound of Interest

Compound Name: Tetrahydroamentoflavone

Cat. No.: B12406782

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Tetrahydroamentoflavone** (THA) is a naturally occurring biflavonoid found in various plant species, such as those from the *Selaginella* genus.^[1] As a hydrogenated derivative of amentoflavone, THA is of significant interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.^[2] Accurate and reliable quantification of this compound is essential for the quality control and standardization of herbal products, as well as for pharmacokinetic studies in drug development.^{[2][3]} This application note details a robust, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of **Tetrahydroamentoflavone** in plant extracts.

Physicochemical Properties

A summary of the key physicochemical properties of **Tetrahydroamentoflavone** is provided below. This data is critical for developing appropriate extraction and chromatographic methods.

Table 1: Physicochemical Properties of **Tetrahydroamentoflavone**

Property	Value	Source/Comment
Chemical Formula	C₃₀H₂₂O₁₀	Calculated based on the hydrogenation of amentoflavone.[1]
Molecular Weight	542.49 g/mol	Calculated from the chemical formula.[1]
IUPAC Name	8-[5-(5,7-dihydroxy-4-oxo-chroman-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one	[1]
CAS Number	48236-96-0	[1]
Melting Point	>250 °C (decomposes)	Estimated based on the high melting point of its parent compound, amentoflavone.[1]

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. | This general flavonoid solubility profile guides solvent selection for extraction and mobile phase preparation.[1] |

Experimental Protocols

Protocol 1: Materials and Reagents

- Standards: **Tetrahydroamentoflavone** reference standard (purity >98%).[3]
- Solvents: HPLC grade acetonitrile, methanol, and water.[3]
- Acid: Analytical grade formic acid.[3]
- Plant Material: Dried and powdered plant material suspected to contain THA (e.g., *Selaginella* species).[4]
- Filters: 0.45 µm syringe filters.[3]

Protocol 2: HPLC Instrumentation and Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector is suitable for this method.[3] The optimized chromatographic conditions are outlined in Table 2.

Table 2: Optimized HPLC-UV Method Parameters

Parameter	Value
Column	C18 Reversed-Phase (4.6 x 250 mm, 5 µm) [3]
Mobile Phase A	Water with 0.1% Formic Acid[3]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[3]
Gradient Elution	0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-35 min, 70-30% B; 35-40 min, 30% B[3]
Flow Rate	1.0 mL/min[3]
Injection Volume	10 µL[3]
Column Temperature	30°C[3]

| Detection Wavelength | 270 nm[3] |

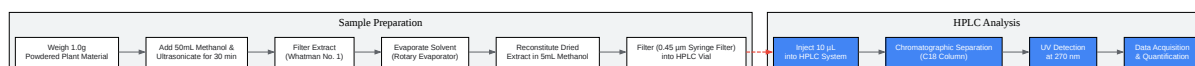
Rationale for Wavelength Selection: Flavonoids typically exhibit two major UV absorption bands. The detection wavelength of 270 nm was selected based on the characteristic Band II absorption of the flavone A-ring, which provides a strong chromophore for sensitive detection.
[3]

Protocol 3: Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of the **Tetrahydroamentoflavone** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
- Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL.[3] These solutions will be used to construct the calibration curve.

Protocol 4: Sample Preparation from Plant Material

- Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved and then grind it into a fine powder.[3]
- Extraction: Accurately weigh 1.0 g of the powdered material and place it into a suitable flask. Add 50 mL of methanol.[3]
- Ultrasonication: Perform ultrasonication for 30 minutes at room temperature to extract the analytes.[3]
- Filtration: Filter the extract through a Whatman No. 1 filter paper.[3]
- Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.[3]
- Reconstitution: Reconstitute the dried extract in 5 mL of methanol.[3]
- Final Filtration: Prior to injection, filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.[3]



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Figure 1: Experimental workflow from sample preparation to HPLC analysis.

Method Validation

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][5] The validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Summary of Method Validation Parameters

Parameter	Result
Linearity (Range)	1 - 100 µg/mL
Correlation Coefficient (R ²)	> 0.999[6][7]
Accuracy (Recovery)	95.8% - 103.5%[6][8]
Precision (RSD%)	
Intra-day	< 2.0%[8]
Inter-day	< 3.0%[6]
Limit of Detection (LOD)	0.17 µg/mL[7]

| Limit of Quantification (LOQ) | 0.51 µg/mL[7] |

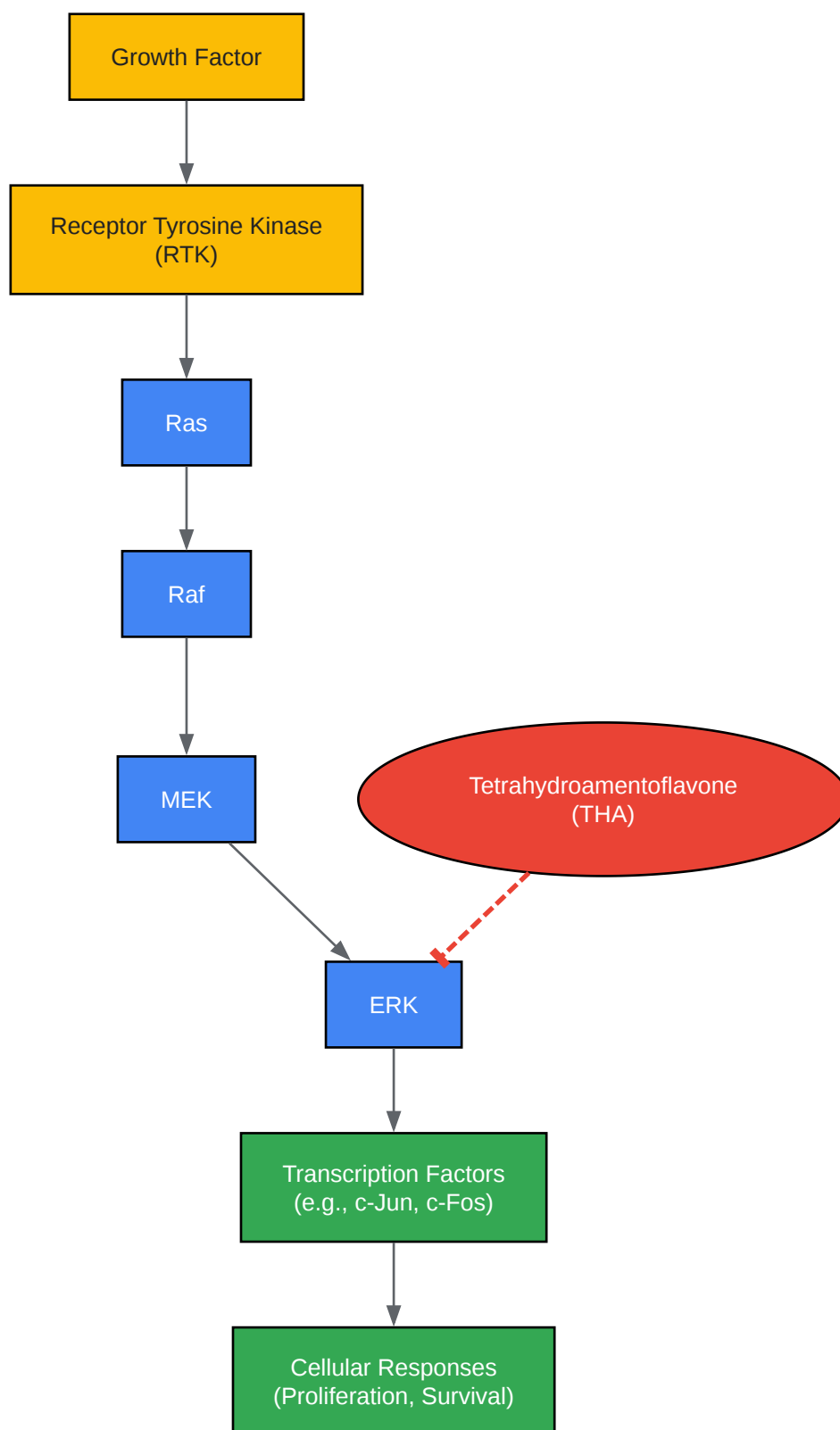
- Linearity: Assessed by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
- Accuracy: Determined by the standard addition method. The recovery percentage was calculated to evaluate the accuracy.
- Precision: Evaluated by analyzing replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (RSD%) was calculated.
- LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[7]

Application and Biological Context

This validated method is suitable for the routine quality control of plant extracts and formulated herbal products containing **Tetrahydroamentoflavone**.^[3] Furthermore, it can be adapted for bioanalytical applications, such as quantifying THA in plasma for pharmacokinetic studies,

although this would likely require a more sensitive detector like a mass spectrometer (LC-MS/MS).[2]

Amentoflavone, the parent compound of THA, has been reported to modulate key cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.[1] It is hypothesized that THA may exert similar biological effects by inhibiting the phosphorylation and activation of ERK, thereby interfering with downstream signaling events that can promote cancer cell growth.[1]



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Figure 2: Proposed inhibition of the MAPK/ERK signaling pathway by THA.

Conclusion

This application note presents a simple, accurate, and precise HPLC-UV method for the quantification of **Tetrahydroamentoflavone** in plant extracts.[3] The method has been validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision.[3][5] The detailed protocols for sample preparation, chromatographic analysis, and method validation provide a reliable framework for researchers in natural product chemistry, quality control, and drug development.[3]

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